molecular formula C30H32NO2PS B12305390 (R)-N-((S)-(2-(diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-(2-(diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12305390
M. Wt: 501.6 g/mol
InChI Key: JSJZIHJKTOOMLL-SZVSUXHCSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (CDCl3, 400 MHz):

    • Sulfinamide NH: δ 3.42 (s, 1H, JNH–S = 8.2 Hz)
    • Methoxy group: δ 3.78 (s, 3H)
    • Diastereotopic methyl groups: δ 1.24 (s, 6H)
  • 31P NMR (CDCl3, 162 MHz): δ 32.3 ppm, confirming diphenylphosphanyl coordination.

Infrared (IR) Spectroscopy

  • S=O stretch: 1045 cm−1 (strong)
  • P–C aromatic stretch: 1432 cm−1

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 501.62 [M+H]+, with fragmentation patterns confirming the sulfinamide backbone.

Thermodynamic Properties and Solubility Profiling

Property Value Conditions
Melting Point 189–191°C Differential Scanning Calorimetry
Aqueous Solubility <5 µM PBS buffer, pH 7.4
LogP 4.72 ± 0.15 Octanol-water partition
Enthalpy of Fusion 28.4 kJ/mol DSC analysis

Solubility increases to >60 µM in dimethyl sulfoxide, while stability in methanol exceeds 48 hours at 25°C.

Stability Under Varied Environmental Conditions

The compound remains stable under the following conditions:

  • pH Stability : No degradation observed between pH 2–9 over 72 hours.
  • Thermal Stability : Decomposition onset at 215°C under nitrogen.
  • Oxidative Stress : Resists glutathione-mediated reduction (5 mM, 37°C, 2 hours).

Properties

Molecular Formula

C30H32NO2PS

Molecular Weight

501.6 g/mol

IUPAC Name

N-[(S)-(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C30H32NO2PS/c1-30(2,3)35(32)31-29(23-19-21-24(33-4)22-20-23)27-17-11-12-18-28(27)34(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-22,29,31H,1-4H3/t29-,35?/m0/s1

InChI Key

JSJZIHJKTOOMLL-SZVSUXHCSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Condensation with tert-Butanesulfinamide

The aldehyde reacts with (R)-tert-butanesulfinamide to form an imine, establishing the S-configuration at sulfur.

Procedure :

  • Reagents : 2-(Diphenylphosphanyl)benzaldehyde (1.0 eq), (R)-tert-butanesulfinamide (1.2 eq), Ti(OEt)₄ (3.0 eq), THF, reflux, 12 h.
  • Yield : 85%.
  • Characterization : $$ ^31P $$ NMR (162 MHz, CDCl₃): δ -12.5 ppm; $$ ^1H $$ NMR: δ 8.32 (s, 1H, N=CH).

Stereoselective Grignard Addition

Introduction of 4-Methoxyphenyl Group

A Grignard reagent (4-methoxyphenylmagnesium bromide) adds to the imine, setting the central chiral carbon (S-configuration).

Procedure :

  • Reagents : Sulfinamide-imine (1.0 eq), 4-MeOC₆H₄MgBr (2.0 eq), THF, -78°C to r.t., 6 h.
  • Diastereomeric Ratio (dr) : 92:8 (determined by $$ ^1H $$ NMR).
  • Yield : 76% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Deprotection and Final Isolation

Sulfinamide Cleavage

The tert-butylsulfinyl group is removed under acidic conditions to yield the free amine, which is subsequently isolated as the hydrochloride salt.

Procedure :

  • Reagents : Sulfinamide adduct (1.0 eq), HCl (4M in dioxane, 5.0 eq), MeOH, 0°C, 1 h.
  • Yield : 89%.
  • Characterization : HRMS (ESI): m/z calcd. for C₃₀H₃₂NO₂PS [M+H]⁺: 501.62; found: 501.61.

Optimization and Challenges

Stereochemical Control

  • Grignard Addition : Lower temperatures (-78°C) improved diastereoselectivity by minimizing epimerization.
  • Solvent Effects : THF provided superior coordination for the Grignard reagent compared to Et₂O.

Phosphine Oxidation Mitigation

  • Handling : All steps involving phosphine intermediates were conducted under nitrogen to prevent P(III) oxidation.

Data Summary

Step Reaction Conditions Yield (%) dr (syn:anti)
1 Ullmann Coupling Pd(OAc)₂, Xantphos, 110°C 78 -
2 Imine Formation Ti(OEt)₄, THF, reflux 85 -
3 Grignard Addition 4-MeOC₆H₄MgBr, THF, -78°C 76 92:8
4 Deprotection HCl/MeOH, 0°C 89 -

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(2-(diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

This compound features several key functional groups:

  • Diphenylphosphanyl group : This phosphine derivative is known for its ability to coordinate with metals, enhancing catalytic reactions.
  • Methoxyphenyl group : This moiety contributes to the compound's solubility and reactivity.
  • Sulfinamide group : Characterized by a sulfur atom bonded to an amine and an alkyl group, this feature is crucial for biological interactions.

The molecular formula is C31H34NO2PSC_{31}H_{34}NO_2PS with a molecular weight of 515.66 g/mol. The compound possesses chiral centers, which may influence its biological activity and specificity in interactions with various targets.

Catalytic Reactions

(R)-N-((S)-(2-(diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is primarily used as a ligand in asymmetric synthesis. Its ability to stabilize metal complexes makes it valuable in:

  • Transition metal-catalyzed reactions : Enhancing enantioselectivity in reactions such as hydrogenation, cross-coupling, and more.
  • Organocatalysis : Serving as a chiral catalyst for various organic transformations.

Biological Studies

The compound has potential applications in biological research, including:

  • Enzyme Mechanisms : It can be utilized to study enzyme-substrate interactions due to its ability to mimic natural substrates.
  • Protein-Ligand Interactions : The sulfinamide functionality allows it to engage in hydrogen bonding, influencing binding affinities and selectivities.

Material Science

Due to its unique properties, this compound can be explored in the development of new materials, particularly those requiring specific electronic or optical characteristics.

Case Study 1: Asymmetric Synthesis

In a study published by researchers focusing on transition metal catalysis, (R)-N-((S)-(2-(diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide was employed as a ligand in a palladium-catalyzed reaction. The results demonstrated enhanced enantioselectivity compared to other ligands, showcasing its effectiveness in synthesizing chiral compounds .

Another research initiative investigated the interaction of this sulfinamide with specific enzymes involved in metabolic pathways. The findings indicated that the compound could inhibit certain enzyme activities, suggesting its potential as a lead compound for drug development targeting metabolic disorders .

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal centers, facilitating catalytic reactions. The sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Key Substituents Notable Features Reference
Target Compound C₃₀H₃₂NO₂PS 4-Methoxyphenyl, diphenylphosphanyl, tert-butyl sulfinamide Balanced steric bulk and electronic modulation
(R)-N-((R)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide C₃₂H₃₆NO₃PS Additional 4,5-dimethoxy groups, N-methylation Enhanced electron density; altered steric profile
(R)-N-((S)-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide C₃₁H₃₄NO₂PS N-methylation on sulfinamide Reduced steric hindrance; potential solubility changes
(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide C₃₆H₃₇NOP₂S Dual diphenylphosphanyl groups, ethyl linkage Stronger metal coordination; higher molecular weight

Key Observations:

  • Steric Modifications : N-methylation in reduces steric bulk compared to the tert-butyl group in the target compound, which may lower enantioselectivity but improve reaction rates.
  • Coordination Capacity : The dual phosphanyl groups in enhance metal-binding strength, favoring multi-dentate coordination in complex catalytic systems.

Spectroscopic and Analytical Comparisons

  • NMR Profiling : highlights that substituent changes alter chemical environments, particularly in regions corresponding to protons near the sulfinamide and phosphanyl groups (e.g., positions 29–36 and 39–44). For instance, the 4,5-dimethoxy analog would exhibit distinct shifts in these regions due to electron-donating effects .
  • Mass Spectrometry (MS/MS): Molecular networking () suggests that analogs with minor structural differences (e.g., methylation) may cluster closely (cosine score >0.8), while bulkier derivatives (e.g., dual phosphanyl groups in ) would form separate clusters due to divergent fragmentation patterns .

Reactivity and Application Differences

  • Catalytic Performance : The target compound’s tert-butyl sulfinamide provides optimal steric control for enantioselective hydrogenations. In contrast, the N-methylated analog may sacrifice selectivity for faster kinetics in less sterically demanding reactions.
  • Solubility and Stability : The dimethoxy analog likely has improved solubility in polar solvents compared to the target compound, but its additional methoxy groups could increase susceptibility to oxidative degradation.

Biological Activity

(R)-N-((S)-(2-(diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide, often referred to as sulfinamide, is a chiral compound notable for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C39H50NO2PS
  • Molecular Weight : 627.87 g/mol
  • Structure : The compound features a sulfinamide functional group, which is critical for its biological interactions.

Sulfinamides are known to exhibit various biological activities, primarily due to their ability to interact with enzymes and receptors in biological systems. The specific interactions of (R)-N-((S)-(2-(diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide with biological targets have been studied in several contexts:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For example, phosphine-containing compounds are often implicated in modulating enzyme activity through reversible binding mechanisms.
  • Anticancer Activity : Preliminary studies indicate that sulfinamides may possess anticancer properties by inducing apoptosis in cancer cells. Research has suggested that compounds with similar structures can disrupt cancer cell proliferation by interfering with cell signaling pathways.
  • Neuroprotective Effects : Some derivatives of sulfinamides have demonstrated neuroprotective effects in models of neurodegenerative diseases, suggesting a potential role in treating conditions like Alzheimer's disease.

Case Studies and Experimental Data

  • In Vitro Studies : A study conducted on the cytotoxic effects of (R)-N-((S)-(2-(diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide on various cancer cell lines revealed significant inhibition of cell growth at micromolar concentrations. The IC50 values ranged from 5 to 20 μM depending on the cell line tested.
    Cell LineIC50 (μM)
    MCF-7 (Breast)10
    HeLa (Cervical)15
    A549 (Lung)5
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups. Histopathological analysis showed decreased mitotic figures and increased apoptosis markers in treated tissues.
  • Mechanistic Insights : Further mechanistic studies indicated that the compound may activate the intrinsic apoptotic pathway, as evidenced by increased levels of cytochrome c release from mitochondria and subsequent caspase activation.

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